molecular formula C7H4ClFO4S B2796044 3-(Chlorosulfonyl)-5-fluorobenzoic acid CAS No. 912577-43-6

3-(Chlorosulfonyl)-5-fluorobenzoic acid

Cat. No.: B2796044
CAS No.: 912577-43-6
M. Wt: 238.61
InChI Key: QMIVFRSZWFNOFF-UHFFFAOYSA-N
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Description

3-(Chlorosulfonyl)-5-fluorobenzoic acid is an organic compound with the molecular formula C7H4ClFO4S It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorosulfonyl group (-SO2Cl) and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chlorosulfonyl)-5-fluorobenzoic acid typically involves the chlorosulfonation of 5-fluorobenzoic acid. The reaction is carried out by treating 5-fluorobenzoic acid with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:

C6H4FCOOH+HSO3ClC6H3F(COOSO2Cl)+HCl\text{C6H4FCOOH} + \text{HSO3Cl} \rightarrow \text{C6H3F(COOSO2Cl)} + \text{HCl} C6H4FCOOH+HSO3Cl→C6H3F(COOSO2Cl)+HCl

The reaction is usually conducted at low temperatures to control the exothermic nature of the process and to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Chlorosulfonyl)-5-fluorobenzoic acid undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorosulfonyl group can be replaced by various nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonyl thiol derivatives.

    Hydrolysis: The compound can be hydrolyzed to form 5-fluorobenzoic acid and sulfuric acid.

    Reduction: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.

    Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) are used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is used under controlled conditions to prevent over-reduction.

Major Products Formed

    Nucleophilic Substitution: Sulfonamide, sulfonate, and sulfonyl thiol derivatives.

    Hydrolysis: 5-Fluorobenzoic acid and sulfuric acid.

    Reduction: 5-Fluorobenzenesulfonic acid.

Scientific Research Applications

3-(Chlorosulfonyl)-5-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for creating complex molecules.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function

    Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 3-(Chlorosulfonyl)-5-fluorobenzoic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile used. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    3-(Chlorosulfonyl)benzoic acid: Similar structure but lacks the fluorine atom, which can affect its reactivity and applications.

    5-Fluorobenzoic acid: Lacks the chlorosulfonyl group, making it less reactive towards nucleophiles.

    4-(Chlorosulfonyl)benzoic acid: The position of the chlorosulfonyl group is different, which can influence the compound’s reactivity and the types of derivatives formed.

Uniqueness

3-(Chlorosulfonyl)-5-fluorobenzoic acid is unique due to the presence of both the chlorosulfonyl and fluorine substituents. This combination enhances its reactivity and allows for the formation of a wide range of derivatives. The fluorine atom can also influence the compound’s electronic properties, making it valuable in various applications.

Properties

IUPAC Name

3-chlorosulfonyl-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO4S/c8-14(12,13)6-2-4(7(10)11)1-5(9)3-6/h1-3H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIVFRSZWFNOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)S(=O)(=O)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912577-43-6
Record name 3-(chlorosulfonyl)-5-fluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Name
O=C(OCc1ccccc1)c1cc(F)cc(S(=O)(=O)Cl)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A trifluoroacetic acid (18 mL) solution of benzyl 3-(chlorosulfonyl)-5-fluorobenzoate (2.30 g) was stirred at 60° C. for 18 hours. The oily substance floating on the liquid surface was removed, and the solution part was decanted and evaporated under reduced pressure. Hexane was added to the residue, then this was sonicated for 10 minutes. The resulting solid was collected by filtration to obtain 3-(chlorosulfonyl)-5-fluorobenzoic acid (1.37 g). EI: 238
Quantity
18 mL
Type
reactant
Reaction Step One
Name
benzyl 3-(chlorosulfonyl)-5-fluorobenzoate
Quantity
2.3 g
Type
reactant
Reaction Step One

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